3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2-oxazole is a heterocyclic compound that features both pyrrole and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2-oxazole typically involves the condensation of a pyrrole derivative with an oxazole precursor. One common method involves the reaction of 2,5-dimethylpyrrole with an appropriate oxazole derivative under acidic or basic conditions to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2-oxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
- 2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde
Uniqueness
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2-oxazole is unique due to its combination of pyrrole and oxazole rings, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
743456-86-2 |
---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)-1,2-oxazole |
InChI |
InChI=1S/C9H10N2O/c1-7-3-4-8(2)11(7)9-5-6-12-10-9/h3-6H,1-2H3 |
InChI Key |
DPMDYFKFWQGNBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=NOC=C2)C |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.